3-(4-Trifluoromethoxyphenyl)-2-thioxo-1,3-dihydroquinazolin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Trifluoromethoxyphenyl)-2-thioxo-1,3-dihydroquinazolin-4-one is a complex organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and properties. This compound features a quinazolinone core, which is known for its biological activity, and a trifluoromethoxyphenyl group, which imparts significant electronic effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Trifluoromethoxyphenyl)-2-thioxo-1,3-dihydroquinazolin-4-one typically involves multi-step organic reactions. One common method includes the condensation of 4-trifluoromethoxyaniline with isothiocyanates to form the corresponding thiourea intermediate. This intermediate is then cyclized under acidic conditions to yield the desired quinazolinone structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are also tailored to maximize efficiency and minimize costs.
Chemical Reactions Analysis
Types of Reactions
3-(4-Trifluoromethoxyphenyl)-2-thioxo-1,3-dihydroquinazolin-4-one undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thioxo group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the quinazolinone core can be reduced to form alcohol derivatives.
Substitution: The trifluoromethoxyphenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohol derivatives, and various substituted aromatic compounds.
Scientific Research Applications
3-(4-Trifluoromethoxyphenyl)-2-thioxo-1,3-dihydroquinazolin-4-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential therapeutic agent due to its unique pharmacological profile.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 3-(4-Trifluoromethoxyphenyl)-2-thioxo-1,3-dihydroquinazolin-4-one involves its interaction with various molecular targets. The trifluoromethoxy group enhances the compound’s ability to penetrate biological membranes, while the quinazolinone core interacts with specific enzymes or receptors, modulating their activity. This can lead to inhibition of enzyme function or alteration of signaling pathways, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethoxy)phenyl-containing compounds: These compounds share the trifluoromethoxyphenyl group and exhibit similar electronic properties.
Quinazolinone derivatives: Compounds with a quinazolinone core, known for their diverse biological activities.
Uniqueness
3-(4-Trifluoromethoxyphenyl)-2-thioxo-1,3-dihydroquinazolin-4-one is unique due to the combination of the trifluoromethoxyphenyl group and the quinazolinone core, which imparts distinct electronic and biological properties. This makes it a valuable compound for various research applications and potential therapeutic uses.
Properties
IUPAC Name |
2-sulfanylidene-3-[4-(trifluoromethoxy)phenyl]-1H-quinazolin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9F3N2O2S/c16-15(17,18)22-10-7-5-9(6-8-10)20-13(21)11-3-1-2-4-12(11)19-14(20)23/h1-8H,(H,19,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTUQPJJZCAAGCR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=S)N2)C3=CC=C(C=C3)OC(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9F3N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.